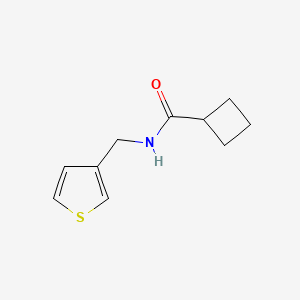

![molecular formula C12H19NO B2360936 N-[1-(adamantan-1-yl)ethylidene]hydroxylamine CAS No. 78679-71-7](/img/structure/B2360936.png)

N-[1-(adamantan-1-yl)ethylidene]hydroxylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

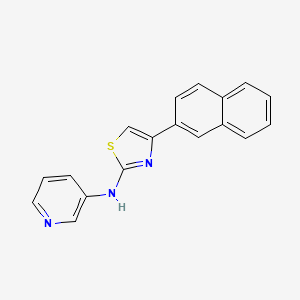

“N-[1-(adamantan-1-yl)ethylidene]hydroxylamine” is a chemical compound that contains a total of 35 bonds, including 16 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 4 six-membered rings, 3 eight-membered rings, 1 oxime (aliphatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of “N-[1-(adamantan-1-yl)ethylidene]hydroxylamine” includes 1 oxime (aliphatic) and 1 hydroxyl group. It also contains 4 six-membered rings and 3 eight-membered rings .Wissenschaftliche Forschungsanwendungen

Anti-Dengue Virus Activity

This compound has been utilized in the synthesis of derivatives for anti-dengue virus activity. Specifically, it has been incorporated into molecules designed to inhibit the dengue virus (DENV), which is a significant public health concern in tropical and subtropical regions . The compound’s derivatives have shown promising results in inhibiting DENV serotype 2, suggesting potential as a therapeutic agent.

Synthesis of Conformationally Restricted Peptidomimetics

The adamantane moiety of the compound serves as a starting material for the synthesis of polyfunctional derivatives. These derivatives are valuable in creating conformationally restricted peptidomimetics, which are compounds that mimic the structure of peptides and can modulate biological processes .

Antifungal Applications

Derivatives of this compound have been explored for their antifungal properties. The unique structure of the adamantane-based hydroxylamines provides a framework for developing novel antifungal agents, which could be beneficial in treating fungal infections .

Catalysis

“N-[1-(adamantan-1-yl)ethylidene]hydroxylamine” can be used in catalytic processes due to its chemical structure. It may act as a catalyst in organic reactions, potentially improving reaction efficiency and selectivity.

Organic Synthesis

In organic chemistry, this compound is valuable for its role in the synthesis of various organic molecules. Its reactivity and stability make it a suitable candidate for complex organic synthesis pathways.

Medicinal Chemistry

The compound’s structural features make it a versatile tool in medicinal chemistry. It can be used to create molecules with potential therapeutic effects, such as antiviral, antibacterial, or antifungal activities.

Drug Design and Development

The adamantane core of the compound provides a scaffold for drug design, allowing for the development of new drugs with enhanced pharmacological properties. Its use in drug design is crucial for creating more effective and targeted medications .

Neuroprotective Agents

Research suggests that adamantane derivatives can serve as neuroprotective agents. They may offer protection against neurodegenerative diseases by modulating neurotransmitter systems or protecting neural tissue from damage .

Wirkmechanismus

Target of Action

N-[1-(adamantan-1-yl)ethylidene]hydroxylamine is a complex compound that has been used in various scientific research Adamantane derivatives have been known to be highly reactive and offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Mode of Action

It’s known that adamantane derivatives can be highly reactive, which suggests that they may interact with their targets through chemical reactions .

Biochemical Pathways

Adamantane derivatives have been used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Result of Action

It’s known that adamantane derivatives have been used in the synthesis of various functional adamantane derivatives, suggesting that they may have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

(NE)-N-[1-(1-adamantyl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-8(13-14)12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11,14H,2-7H2,1H3/b13-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWUKHMRBUCWRA-MDWZMJQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C12CC3CC(C1)CC(C3)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C12CC3CC(C1)CC(C3)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

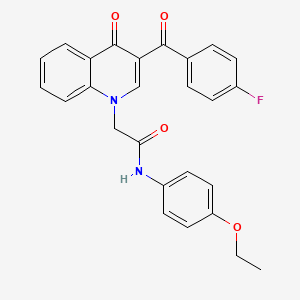

![4-(2-Methylimidazol-1-yl)furo[3,2-c]pyridine](/img/structure/B2360854.png)

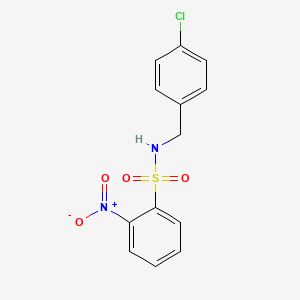

![4-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2360857.png)

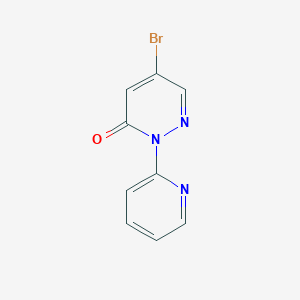

![methyl 6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2360858.png)

![3-(2-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2360865.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2360866.png)

![Ethyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2360872.png)